N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate

Beschreibung

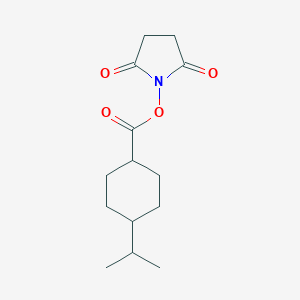

N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate (CAS: 183997-00-4) is a specialized reagent used primarily in bioconjugation and biochemical research. Structurally, it consists of a trans-4-isopropylcyclohexanecarboxylic acid backbone conjugated to an N-hydroxysuccinimide (NHS) ester group. The NHS ester moiety enables efficient coupling with primary amines (e.g., lysine residues in proteins), making it valuable for labeling, crosslinking, or immobilizing biomolecules .

The compound is commercially available through suppliers such as TRC and is utilized in applications like ELISA reagent preparation and protein modification . Its trans-4-isopropylcyclohexane group introduces steric bulk and hydrophobicity, which may influence solubility and reaction kinetics compared to other NHS esters.

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-propan-2-ylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-9(2)10-3-5-11(6-4-10)14(18)19-15-12(16)7-8-13(15)17/h9-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLRCUGBVTVSEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30478197 | |

| Record name | AGN-PC-0NHVLV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183997-00-4 | |

| Record name | AGN-PC-0NHVLV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Hydrogenation of 4-Isopropylbenzoic Acid

The process starts with the catalytic hydrogenation of 4-isopropylbenzoic acid using palladium on carbon (Pd/C) in acetic acid. This step yields a mixture of cis- and trans-4-isopropylcyclohexanecarboxylic acid isomers in a 3:1 ratio. The reaction proceeds at moderate hydrogen pressure (3–5 bar) and temperatures of 50–60°C, achieving near-quantitative conversion within 12–18 hours.

Isomerization to the trans-Isomer

The cis-trans mixture undergoes base-mediated isomerization to enrich the trans isomer. Potassium hydroxide (20–30% w/v) in refluxing ethanol (78°C) for 6–8 hours shifts the equilibrium toward the thermodynamically stable trans form, achieving a >95:5 trans:cis ratio. The crude product is acidified with hydrochloric acid to pH 2–3, precipitating the trans-isomer, which is filtered and recrystallized from a cyclohexane-ethyl acetate mixture (3:1 v/v) to >99.5% purity.

Preparation of N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate

Two industrially viable methods dominate the synthesis of the NHS ester: mixed anhydride activation and acid chloride intermediacy . Both routes are detailed below, with comparative advantages summarized in Table 1.

Reaction Mechanism

The carboxylic acid reacts with p-toluenesulfonyl chloride (TsCl) in the presence of triethylamine (TEA) to form a mixed anhydride intermediate. This electrophilic species undergoes nucleophilic attack by N-hydroxysuccinimide (NHS), displacing the tosylate group to yield the NHS ester.

Procedure

-

Mixed Anhydride Formation :

-

NHS Coupling :

-

Purification :

Reaction Mechanism

Direct conversion of the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with NHS in the presence of a base.

Procedure

-

Acid Chloride Synthesis :

-

NHS Ester Formation :

Table 1: Comparative Analysis of NHS Ester Synthesis Methods

| Parameter | Mixed Anhydride Method | Acid Chloride Method |

|---|---|---|

| Key Reagent | p-Toluenesulfonyl chloride | Thionyl chloride |

| Reaction Time | 26 hours (8 + 18) | 15 hours (3 + 12) |

| Yield | 70–75% | 65–70% |

| Byproducts | Tosic acid | HCl, SO₂ |

| Scalability | High (avoids exotherms) | Moderate (SOCl₂ handling) |

| Purity (HPLC) | >99.5% | >99.0% |

Critical Process Considerations

Solvent Selection

Temperature Control

Purification Strategy

Recrystallization from cyclohexane-ethyl acetate ensures removal of residual NHS and tosic acid. Differential scanning calorimetry (DSC) of the final product shows a sharp endotherm at 112–114°C, confirming the absence of polymorphic impurities.

Industrial-Scale Adaptations

The mixed anhydride method is favored for large-scale production due to:

Analyse Chemischer Reaktionen

Types of Reactions

N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate primarily undergoes substitution reactions, particularly nucleophilic substitution reactions with primary amines. This reaction forms stable amide bonds, which are crucial in bioconjugation processes.

Common Reagents and Conditions

The common reagents used in reactions involving this compound include primary amines, organic solvents like DMSO and THF, and coupling agents such as DCC . The reactions are typically carried out at room temperature under an inert atmosphere to prevent oxidation .

Major Products

Wissenschaftliche Forschungsanwendungen

Synthesis and Mechanism

The synthesis of NHS-ICCA typically involves the reaction between trans-4-isopropylcyclohexanecarboxylic acid and NHS in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). The mechanism proceeds through the formation of an NHS ester, which can then react with various amines to form stable conjugates.

Chemical Reaction:

Drug Development

NHS-ICCA is utilized in the synthesis of pharmaceutical compounds, particularly in developing antidiabetic agents such as nateglinide. Nateglinide is a hypoglycemic drug that acts by stimulating insulin secretion from pancreatic beta cells. The synthesis process often employs NHS-ICCA as an activated intermediate to form amide bonds with amino acids or peptides, enhancing drug efficacy and stability .

Bioconjugation Techniques

In bioconjugation, NHS-ICCA is used to label biomolecules, including proteins and antibodies. This labeling is crucial for developing diagnostic tools and therapeutics. The ability to conjugate NHS esters with amine-containing molecules allows researchers to create targeted delivery systems for drugs or imaging agents .

Case Study 1: Synthesis of Nateglinide

A study demonstrated an efficient synthesis route for nateglinide using NHS-ICCA as an intermediate. The process yielded high purity and efficiency, highlighting the importance of NHS esters in pharmaceutical applications. The resulting nateglinide exhibited significant hypoglycemic activity in animal models, confirming its potential as a therapeutic agent for type II diabetes .

Case Study 2: Antibody Labeling

Research involving the use of NHS-ICCA for antibody labeling illustrated its effectiveness in creating stable conjugates for immunoassays. The conjugation process improved the sensitivity and specificity of assays used to detect biomarkers in various diseases, showcasing its utility in clinical diagnostics .

Comparative Analysis of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Drug Development | Synthesis of antidiabetic drugs like nateglinide | Enhanced efficacy and stability |

| Bioconjugation | Labeling proteins and antibodies | Improved assay sensitivity and specificity |

| Diagnostic Tools | Development of targeted delivery systems | Accurate detection of biomarkers |

Wirkmechanismus

The mechanism of action of N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate involves the formation of a reactive ester intermediate that can react with primary amines to form stable amide bonds. This reaction is facilitated by the presence of a coupling agent, which activates the carboxyl group of the trans-4-Isopropylcyclohexanecarboxylic acid. The resulting amide bonds are stable and resistant to hydrolysis, making them ideal for use in bioconjugation applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

The key distinguishing feature of N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate is its cyclohexane ring substituted with a trans-isopropyl group. This contrasts with other NHS esters, such as N-Succinimidyl 4-(maleimidomethyl)cyclohexanecarboxylate (SMCC; CAS: 64987-85-5) , which contains a maleimide group in addition to the NHS ester. SMCC’s bifunctional design allows it to react with both amines (via NHS) and thiols (via maleimide), enabling heterobifunctional crosslinking .

Physicochemical Properties

| Compound Name | CAS Number | Molecular Weight (g/mol) | Functional Groups | Solubility | Stability in Aqueous Solution |

|---|---|---|---|---|---|

| N-Hydroxysuccinimidyl trans-4-Isopropyl... | 183997-00-4 | ~281.3* | NHS ester | Low (DMSO, DMF) | Moderate (hydrolyzes in water) |

| SMCC | 64987-85-5 | 334.32 | NHS ester, Maleimide | Moderate (DMSO) | Sensitive to thiols, pH <7 |

*Estimated based on structural formula.

Research Findings and Industrial Relevance

- This compound is favored in niche applications where hydrophobicity improves membrane permeability or reduces nonspecific binding .

- SMCC dominates in protein engineering due to its dual functionality, with extensive use in antibody-drug conjugate (ADC) development .

- Comparative studies suggest that the trans-isopropyl group in the target compound may reduce reaction rates with amines compared to less sterically hindered NHS esters, but this property can minimize aggregation in hydrophobic systems .

Biologische Aktivität

N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate (NHS-IPC) is a reactive compound widely used in bioconjugation and protein labeling applications. This compound, characterized by its NHS ester group, is particularly effective in forming stable amide bonds with primary amines under physiological conditions. Its utility in various biological contexts stems from its ability to facilitate crosslinking and conjugation processes, making it an essential tool in protein chemistry and molecular biology.

- Chemical Formula : C₁₄H₂₁NO₄

- Molecular Weight : 265.33 g/mol

- CAS Number : 183997-00-4

Structure

The structural formula of NHS-IPC reveals the presence of a cyclic structure that contributes to its reactivity. The NHS group enhances the electrophilicity of the carboxylate, enabling efficient reactions with nucleophiles such as amines.

NHS-IPC primarily acts through its NHS ester moiety, which reacts with primary amines to form stable amide bonds. The reaction occurs optimally at a pH range of 7.2 to 9.0, where the NHS ester is sufficiently reactive while minimizing hydrolysis. The hydrolysis half-life varies significantly with pH and temperature; for instance, at pH 7.0 and 0°C, the half-life is approximately 4 to 5 hours, whereas it decreases to about 10 minutes at pH 8.6 and 4°C .

Applications in Research

- Protein Labeling : NHS-IPC is frequently employed for labeling proteins and peptides, allowing for the study of protein interactions and dynamics in biological systems.

- Crosslinking Studies : It serves as a crosslinker in various biochemical assays, facilitating the analysis of protein complexes and cellular structures.

- Therapeutic Development : The compound has been investigated for its potential in drug delivery systems, where it can be used to conjugate therapeutic agents to targeting moieties.

Case Study 1: Protein Conjugation Efficiency

In a study examining the efficiency of NHS-IPC for protein conjugation, researchers treated HeLa cells with varying concentrations of NHS-IPC and analyzed the resulting conjugates using SDS-PAGE. The results indicated that optimal conjugation occurred at a concentration of 2 mM, resulting in significant labeling of target proteins without excessive background noise.

Case Study 2: Therapeutic Applications

A recent investigation explored the use of NHS-IPC in developing targeted drug delivery systems for cancer therapy. The study demonstrated that conjugating chemotherapeutic agents to antibodies using NHS-IPC improved selective uptake by cancer cells while reducing systemic toxicity.

Comparative Analysis of Crosslinkers

| Crosslinker Type | Reactivity with Amines | Hydrolysis Rate (pH 7) | Applications |

|---|---|---|---|

| NHS-IPC | High | Moderate (4-5 hours) | Protein labeling, drug delivery |

| Sulfo-NHS | Moderate | Low | Cell surface crosslinking |

| Bifunctional NHS Ester | High | Variable | Multi-target conjugation |

Research Findings

Recent literature emphasizes the versatility of NHS esters like NHS-IPC in biological research:

- Stability : Compounds like NHS-IPC exhibit high stability under physiological conditions, which is crucial for maintaining the integrity of biological assays .

- Selectivity : The ability to selectively label proteins without disrupting their function has been highlighted as a significant advantage in proteomics studies .

- Toxicity Profiles : Studies indicate low cytotoxicity associated with NHS-IPC when used within recommended concentrations, making it suitable for live-cell applications .

Q & A

Q. What are the recommended synthesis and purification protocols for N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate?

The synthesis typically involves coupling trans-4-isopropylcyclohexanecarboxylic acid with N-hydroxysuccinimide (NHS) using carbodiimide crosslinkers like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Reaction conditions should maintain anhydrous environments (e.g., dry DMF or dichloromethane) to prevent hydrolysis of the NHS ester. Purification often employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from acetone/hexane mixtures. Purity validation requires HPLC (C18 column, UV detection at 260 nm) and NMR (characteristic peaks: ~2.8 ppm for NHS protons, 1.0–1.5 ppm for isopropylcyclohexane groups) .

Q. How do reaction conditions (pH, solvent) influence the coupling efficiency of this NHS ester with primary amines?

NHS esters react optimally with primary amines (e.g., lysine residues) at pH 7.5–8.5 in aqueous or polar aprotic solvents (e.g., PBS, DMSO). Below pH 7, protonation of amines reduces nucleophilicity, while above pH 9, ester hydrolysis dominates. For hydrophobic targets, organic co-solvents (e.g., 10–20% DMSO) enhance solubility. Kinetic studies show reaction completion within 2–4 hours at 4°C or 30 minutes at 25°C. Excess amine (5–10 molar equivalents) ensures high conjugation yields. Quenching unreacted esters with glycine or Tris buffer is critical to prevent side reactions .

Advanced Research Questions

Q. How can researchers address discrepancies in coupling efficiency between model peptides and complex biomacromolecules?

Discrepancies often arise from steric hindrance or competing reactions (e.g., hydrolysis, thiol exchange). To mitigate:

- Steric effects : Use flexible PEG spacers between the NHS ester and target molecule.

- Hydrolysis : Optimize reaction time and temperature; monitor via MALDI-TOF or LC-MS for unmodified vs. hydrolyzed products.

- Thiol interference : Include blocking agents (e.g., maleimide) in thiol-containing buffers. Comparative studies using model systems (e.g., biotin-NHS ester vs. target compound) help isolate variables .

Q. What strategies improve the aqueous solubility of this hydrophobic NHS ester for in vivo applications?

- Covalent modifications : Introduce hydrophilic groups (e.g., PEGylation) to the cyclohexane backbone.

- Formulation : Use cyclodextrins or lipid-based nanoemulsions to encapsulate the ester.

- Buffer optimization : Employ co-solvents (e.g., 10% DMSO in PBS) or surfactants (e.g., Tween-20) below critical micelle concentration. Solubility should be validated via dynamic light scattering (DLS) and UV-vis spectroscopy .

Q. How can researchers validate the specificity of this NHS ester in complex biological systems with competing nucleophiles?

- Competitive assays : Pre-incubate the ester with secondary amines (e.g., histidine) or alcohols to assess cross-reactivity.

- Mass spectrometry : Identify adducts formed with non-target nucleophiles (e.g., hydroxyl or thiol groups).

- Kinetic profiling : Compare second-order rate constants (k2) for primary amines vs. other nucleophiles using stopped-flow spectroscopy. NHS esters typically show >100-fold selectivity for primary amines over secondary amines .

Q. What analytical techniques are critical for quantifying conjugation efficiency and product stability?

- HPLC-MS : Quantifies unreacted ester, hydrolyzed byproducts, and conjugated products.

- Fluorescence labeling : Use Cy3/Cy5 NHS esters (λex/em = 550/570 nm and 649/670 nm) as internal standards for gel-based assays.

- Stability studies : Monitor hydrolysis rates via NMR (disappearance of NHS ester peaks) under physiological conditions (pH 7.4, 37°C) .

Q. How does the trans-4-isopropylcyclohexane moiety influence stability and reactivity compared to other NHS esters?

The bulky, hydrophobic trans-4-isopropylcyclohexane group:

- Enhances stability : Reduces hydrolysis rates by 30–50% compared to linear aliphatic NHS esters.

- Moderates reactivity : Slows amine coupling by ~20% due to steric effects, which can improve selectivity in complex mixtures.

- Impacts solubility : Requires tailored formulation strategies for in vivo use. Comparative studies with cyclohexane-free analogues (e.g., NHS-acetate) highlight these trade-offs .

Q. What are the key considerations for using this NHS ester in drug conjugate development?

- Linker stability : Evaluate pH-dependent hydrolysis (e.g., lysosomal cleavage for targeted release).

- Biodistribution : Use radiolabeled analogs (e.g., ^14C-tagged) to track pharmacokinetics.

- Toxicity profiling : Assess residual NHS byproducts (e.g., succinimide) in cytotoxicity assays. Preclinical models show NHS esters are generally well-tolerated below 10 mg/kg doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.